8-CHLORO-7-[(2-METHOXYPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Overview
Description
8-Chloro-7-[(2-methoxyphenyl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one: is a synthetic organic compound belonging to the class of chromenone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-7-[(2-methoxyphenyl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzyl alcohol and 8-chlorochroman-4-one.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any unwanted side reactions. Common solvents used include dry acetone or dimethylformamide (DMF).
Catalysts: Catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH) are often used to facilitate the reaction.
Reaction Steps: The synthesis involves the alkylation of 8-chlorochroman-4-one with 2-methoxybenzyl alcohol in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
8-Chloro-7-[(2-methoxyphenyl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is investigated for its effects on cellular processes and its potential as a tool for studying biological pathways.
Medicine: The compound shows promise as a lead compound for the development of new drugs targeting specific diseases, such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-chloro-7-[(2-methoxyphenyl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
8-Chloro-7-[(2-methoxyphenyl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other chromenone derivatives, such as 7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one and 8-hexyl-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4-one, share structural similarities but differ in their substituents and biological activities.
Uniqueness: The presence of the 8-chloro and 2-methoxyphenyl groups in the compound contributes to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
8-chloro-7-[(2-methoxyphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO4/c1-23-17-8-3-2-5-12(17)11-24-19-10-18-15(9-16(19)21)13-6-4-7-14(13)20(22)25-18/h2-3,5,8-10H,4,6-7,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSUKPBOYMTJKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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